molecular formula C16H14O4 B072200 4,4'-Dimethoxybenzil CAS No. 1226-42-2

4,4'-Dimethoxybenzil

Cat. No. B072200
Key on ui cas rn: 1226-42-2
M. Wt: 270.28 g/mol
InChI Key: YNANGXWUZWWFKX-UHFFFAOYSA-N
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Patent
US04318911

Procedure details

A reaction mixture was prepared containing 1.2 kg. of anisoin, 3 kg. of cupric sulfate pentahydrate, 4.9 l. of pyridine and 1.2 l. of water. The mixture was heated with stirring overnight at a temperature of about 85° C. The resulting green suspension was poured over 20 kg. of ice and the mixture stirred until the ice had dissolved. Anisil, formed in the above reaction was collected by filtration. The filter cake was washed thoroughly with water to remove all traces of copper sulfate. Yield of anisil was 1167 g. melting at 125°-127° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]([CH:11]([C:13]2[CH:20]=[CH:19][C:16]([O:17][CH3:18])=[CH:15][CH:14]=2)[OH:12])=[O:10])[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1.N1C=CC=CC=1>O>[C:13]1([C:11]([C:9]([C:1]2[CH:2]=[CH:3][C:4]([O:5][CH3:6])=[CH:7][CH:8]=2)=[O:10])=[O:12])[CH:14]=[CH:15][C:16]([O:17][CH3:18])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)C(O)C1=CC=C(OC)C=C1
Step Two
Name
cupric sulfate pentahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring overnight at a temperature of about 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction mixture was prepared
ADDITION
Type
ADDITION
Details
containing 1.2 kg
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
The resulting green suspension was poured over 20 kg
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=C(OC)C=C1)C(=O)C(=O)C1=CC=C(OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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